

Natural Sources of Trichocereine in Trichocereus Species: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Trichocereine	
Cat. No.:	B14164243	Get Quote

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Introduction

Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine, is a phenethylamine alkaloid found within certain species of the Trichocereus (now often classified under Echinopsis) genus of cacti. It is the N,N-dimethylated analog of the more widely known psychedelic compound, mescaline. While an alkaloid of significant interest, comprehensive data on its natural occurrence, quantitative analysis, and biosynthesis has been historically sparse. This technical guide aims to consolidate the available scientific information on the natural sources of **Trichocereine** in Trichocereus species, providing a resource for researchers in phytochemistry, pharmacology, and drug development.

Quantitative Analysis of Trichocereine

Quantitative data on **Trichocereine** concentrations in Trichocereus species is limited, with most studies focusing on the total alkaloid content or the primary alkaloid, mescaline. The most significant source of quantitative information comes from early research on Trichocereus terscheckii.

A seminal study by Reti and Castrillón in 1951 reported the total alkaloid content of Trichocereus terscheckii to range from 0.25% to 1.2% of the plant's dry weight.[1] This study



also noted a typical ratio of **Trichocereine** to mescaline of 5:1.[1] In some specimens with higher total alkaloid content, mescaline was reportedly absent, suggesting **Trichocereine** was the sole major alkaloid.[1] Another study determined the total alkaloid concentration in fresh tissue of T. terscheckii to be approximately 0.33 mg/g (wet weight) or 4.50 mg/g (dry weight).[2]

Based on these findings, an estimated concentration of **Trichocereine** in Trichocereus terscheckii can be calculated.

Table 1: Quantitative Data of Alkaloids in Trichocereus terscheckii

Plant Material	Total Alkaloid Content (% of Dry Weight)	Trichocerei ne to Mescaline Ratio	Estimated Trichocerei ne Content (% of Dry Weight)	Plant Part Analyzed	Reference
Trichocereus terscheckii	0.25% - 1.2%	~ 5:1	0.21% - 1.0%	Whole plant	Reti & Castrillón, 1951[1]
Trichocereus terscheckii	0.45%	Not Specified	Not Specified	Whole plant (dry)	Corio et al., 2013[2]

Note: The estimated **Trichocereine** content is calculated based on the 5:1 ratio of **Trichocereine** to mescaline within the total alkaloid fraction. This is an approximation and may vary between individual plant specimens.

The 1951 study by Reti and Castrillón also provided valuable insights into the distribution of total alkaloids within different tissues of Trichocereus terscheckii, which has implications for the targeted extraction of **Trichocereine**.[1][3]

Table 2: Distribution of Total Alkaloids in Trichocereus terscheckii



Plant Tissue	Percentage of Total Alkaloids
Inner Core (Parenchymal Tissues)	45%
Green Outer Tissue (Epidermis)	29%
Intermediate Tissue	26%

Experimental Protocols Extraction of Alkaloids from Trichocereus Species

The following is a detailed protocol for the acid-base extraction of alkaloids from Trichocereus tissue, adapted from modern phytochemical procedures.[4][5]

Materials:

- Dried and powdered Trichocereus plant material
- Methanol (MeOH)
- 0.1 M Hydrochloric acid (HCl)
- Dichloromethane (CH₂Cl₂)
- Ammonium hydroxide (NH₄OH)
- Sodium sulfate (Na₂SO₄), anhydrous
- Rotary evaporator
- Separatory funnel
- pH indicator strips or pH meter

Procedure:

Maceration: Weigh 10 g of dried, powdered Trichocereus tissue and place it in a flask. Add
 100 mL of methanol and stir for 24 hours at room temperature.



- Filtration: Filter the methanolic extract through filter paper to remove the plant material.
- Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until a viscous extract remains.
- Acidification: Dissolve the extract in 50 mL of 0.1 M HCl. This will protonate the alkaloids, making them soluble in the aqueous acidic solution.
- Defatting: Transfer the acidic solution to a separatory funnel and wash with 50 mL of dichloromethane to remove non-polar compounds. Discard the organic layer. Repeat this step twice.
- Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This will deprotonate the alkaloids, making them soluble in organic solvents.
- Alkaloid Extraction: Extract the alkaloids from the basified aqueous solution with 50 mL of dichloromethane. Collect the organic layer. Repeat the extraction twice more with fresh dichloromethane.
- Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the sodium sulfate and concentrate the filtrate to dryness under reduced pressure to yield the crude alkaloid extract.

Quantification of Trichocereine by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative GC-MS protocol for the analysis of phenethylamine alkaloids, which can be optimized for the quantification of **Trichocereine**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness)

GC Conditions:

Foundational & Exploratory





Injector Temperature: 250°C

• Injection Mode: Splitless

Carrier Gas: Helium at a constant flow rate of 1 mL/min

Oven Temperature Program:

Initial temperature: 100°C, hold for 2 minutes

Ramp: 10°C/min to 280°C

Final hold: 5 minutes at 280°C

Injection Volume: 1 μL

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV

Source Temperature: 230°C

• Quadrupole Temperature: 150°C

Scan Range: m/z 40-500

Quantification:

- Prepare a standard curve using a certified reference standard of **Trichocereine**.
- Dissolve the crude alkaloid extract in a suitable solvent (e.g., methanol) at a known concentration.
- Analyze the standards and samples by GC-MS.
- Quantify Trichocereine in the samples by comparing the peak area of the characteristic ion
 of Trichocereine with the standard curve. The mass spectrum of Trichocereine will show a
 molecular ion peak and characteristic fragmentation patterns that can be used for its
 identification.[2]



Biosynthesis of Trichocereine

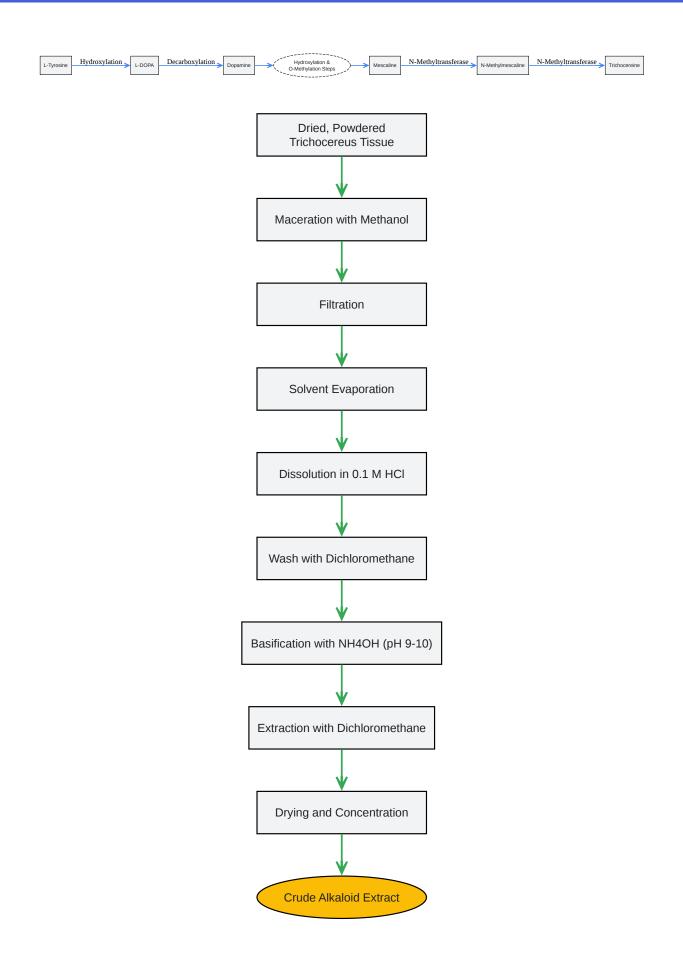
The biosynthesis of **Trichocereine** begins with the amino acid L-tyrosine and proceeds through the well-established pathway for mescaline formation. The final step involves the N,N-dimethylation of mescaline. While the specific enzymes responsible for this final step in Trichocereus have not been definitively characterized, recent research in the related cactus Lophophora williamsii (peyote) has identified an N-methyltransferase with broad substrate specificity, capable of producing N-methylated phenethylamines.[4] This provides a strong model for the likely enzymatic activity in Trichocereus.

The proposed biosynthetic pathway is as follows:

- Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.
- Decarboxylation: L-DOPA is decarboxylated to dopamine.
- Series of Hydroxylations and O-Methylations: Dopamine undergoes a series of hydroxylation and O-methylation steps to form 3,4,5-trimethoxyphenethylamine (mescaline).
- N-Methylation: Mescaline is sequentially N-methylated to N-methylmescaline.
- N,N-Dimethylation: N-methylmescaline is further N-methylated to form N,N-dimethylmescaline (Trichocereine). This step is likely catalyzed by a phenethylamine N-methyltransferase.

Visualizations







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